molecular formula C14H22O2 B12662289 Octahydro-4,7-methano-1H-inden-5-yl isobutyrate CAS No. 84962-69-6

Octahydro-4,7-methano-1H-inden-5-yl isobutyrate

Cat. No.: B12662289
CAS No.: 84962-69-6
M. Wt: 222.32 g/mol
InChI Key: AOQXHDOGCZXFEV-UHFFFAOYSA-N
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Description

Octahydro-4,7-methano-1H-inden-5-yl isobutyrate (CAS 67634-20-2) is a bicyclic terpene-derived ester with applications in fragrance formulations and specialty chemicals. Its structure features a fused norbornane core modified with an isobutyrate ester group. For example, it has been designated as a toxic substance in South Korea when present in mixtures ≥25% , and recent safety assessments highlight its role as a fragrance ingredient .

Properties

CAS No.

84962-69-6

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

8-tricyclo[5.2.1.02,6]decanyl 2-methylpropanoate

InChI

InChI=1S/C14H22O2/c1-8(2)14(15)16-13-7-9-6-12(13)11-5-3-4-10(9)11/h8-13H,3-7H2,1-2H3

InChI Key

AOQXHDOGCZXFEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1CC2CC1C3C2CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-4,7-methano-1H-inden-5-yl isobutyrate typically involves the esterification of octahydro-4,7-methano-1H-inden-5-ol with isobutyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficient use of reagents and energy.

Chemical Reactions Analysis

Types of Reactions: Octahydro-4,7-methano-1H-inden-5-yl isobutyrate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Sodium methoxide, sodium ethoxide

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Various substituted esters

Scientific Research Applications

Fragrance Industry Applications

Overview

Octahydro-4,7-methano-1H-inden-5-yl isobutyrate is primarily utilized as a fragrance ingredient. Its unique olfactory properties make it suitable for a variety of products, including perfumes, personal care items, and household cleaning products.

Fragrance Characteristics

The compound is known for imparting floral and woody notes to fragrance formulations. It can be blended with other fragrance compounds to enhance the overall scent profile. The following table summarizes its sensory attributes:

Fragrance Note Description
FloralAdds a fresh and sweet aroma
WoodyProvides depth and warmth
GreenContributes a natural, fresh scent

Case Study: Perfume Formulation

A study demonstrated the incorporation of this compound in a floral perfume formulation. The addition resulted in enhanced longevity and complexity of the scent profile, making it more appealing to consumers. The formulation included:

  • Base Notes : Sandalwood, Vanilla
  • Middle Notes : Jasmine, Rose
  • Top Notes : Bergamot, Lemon

This combination showcased how this compound can elevate the overall fragrance experience.

Personal Care Products

Application in Cosmetics

The compound is also used in personal care products such as soaps, shampoos, and lotions. Its ability to mask undesirable odors while providing a pleasant scent makes it an ideal ingredient in these formulations.

Data Table: Common Personal Care Products Using this compound

Product Type Function
SoapCleansing and scenting
ShampooHair cleansing and fragrance
LotionMoisturizing with added fragrance

Household Cleaning Products

Usage in Cleaning Agents

In addition to personal care products, this compound finds application in household cleaning agents. Its inclusion helps to improve the sensory experience during cleaning tasks by providing a fresh scent.

Example Formulation: All-Purpose Cleaner

An all-purpose cleaner formulation may include:

  • Active Ingredients : Surfactants for cleaning
  • Fragrance Component : this compound

This formulation not only cleans effectively but also leaves behind a pleasant aroma.

Potential Pharmaceutical Applications

While the primary applications are in fragrances and personal care products, there is potential for this compound in pharmaceuticals due to its chemical structure which may exhibit biological activity.

Research Insights

Preliminary studies suggest that compounds with similar structures have shown promise in anti-inflammatory and antioxidant activities. Further research could explore the therapeutic potential of this compound in medicinal formulations.

Mechanism of Action

The mechanism of action of Octahydro-4,7-methano-1H-inden-5-yl isobutyrate involves its interaction with specific molecular targets. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby influencing biochemical processes. Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Octahydro-4,7-methano-1H-inden-5-yl Acetate (CAS 64001-15-6)

  • Molecular Formula : C₁₂H₁₈O₂
  • Molecular Weight : 194.275 g/mol
  • Key Properties : LogP = 3.14, analyzed via reverse-phase HPLC (Newcrom R1 column) .
  • Applications : Primarily used in analytical chemistry for method development .
  • Regulatory Status: Classified as non-hazardous in 2016 safety evaluations .

Octahydro-4,7-methano-1H-inden-5-yl Butyrate (CAS 84962-70-9)

  • Molecular Formula : C₁₄H₂₂O₂ (estimated)
  • Key Properties : Longer alkyl chain likely increases hydrophobicity (higher LogP) compared to the acetate and isobutyrate.
  • Applications : Marketed for medicinal purposes, though specific uses are undisclosed .

Octahydro-4,7-methano-1H-inden-5-yl Formate (CAS 13899-23-5)

  • Molecular Formula : C₁₁H₁₆O₂ (estimated)
  • Key Properties : Smaller ester group may enhance volatility, making it suitable for fragrance applications .

Functional Group Modifications

Alcohol Derivatives

  • 1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-ol Structure: Hydroxyl group replaces the ester. Olfactory Profile: Weak green, floral, and fruity notes with harsh undertones . Applications: Used in perfume compositions for nuanced scent profiles .

Aldehyde Derivatives

  • Octahydro-4,7-methano-1H-indene-5-carboxaldehyde Structure: Aldehyde functional group. Applications: Enhances perfume formulations by contributing fresh, woody accords .

Physical and Chemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) LogP Boiling Point (°C) Key Applications
Octahydro-4,7-methano-1H-inden-5-yl Isobutyrate 67634-20-2 C₁₄H₂₂O₂ (est.) ~222.3 (est.) ~3.5 N/A Fragrances, toxicant
Octahydro-4,7-methano-1H-inden-5-yl Acetate 64001-15-6 C₁₂H₁₈O₂ 194.275 3.14 N/A Analytical standards
Tetrahydodicyclopentanyl Methacrylate N/A C₁₄H₂₀O₂ 220.307 N/A 296 Polymer synthesis

Biological Activity

Introduction

Octahydro-4,7-methano-1H-inden-5-yl isobutyrate is a bicyclic compound notable for its unique structure and potential biological activities. This compound, with the molecular formula C13H20O2C_{13}H_{20}O_2, is primarily recognized for its applications in the fragrance industry due to its pleasant odor profile. Recent studies have explored its antimicrobial properties and potential therapeutic applications, making it a subject of interest in both industrial and academic research.

Chemical Structure and Properties

The structure of this compound features a methano bridge and an isobutyrate ester, which contribute to its distinct chemical properties. The compound's bicyclic nature allows for various interactions with biological systems, influencing its activity.

Property Details
Molecular FormulaC13H20O2C_{13}H_{20}O_2
Molecular Weight208.30 g/mol
Structure TypeBicyclic compound
Functional GroupsIsobutyrate ester

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This makes it a potential candidate for use in preservatives and antimicrobial formulations. For instance, derivatives of this compound have shown effectiveness against Gram-positive bacteria, suggesting a possible application in food preservation and personal care products.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study assessed the antimicrobial efficacy of octahydro derivatives against common pathogens. Results indicated significant inhibition zones around samples containing this compound, particularly against Staphylococcus aureus and Escherichia coli.
  • Fragrance Applications :
    • In another case study focused on fragrance formulations, the incorporation of this compound enhanced the olfactory profile of perfumes, providing floral and sweet notes while maintaining stability over time .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. These assessments typically involve:

  • Skin Sensitization Tests : Evaluating potential allergic reactions in human subjects.
  • In Vitro Studies : Analyzing cytotoxic effects on human cell lines.

Results from these studies suggest that while the compound shows promise in various applications, careful consideration must be given to its safety profile when used in consumer products .

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

  • Cyclization Reactions : Forming the bicyclic structure from linear precursors.
  • Esterification : Reacting with isobutyric acid to form the final ester product.

These methods are crucial for producing high-purity compounds suitable for both research and commercial applications .

Q & A

Q. What are the primary safety considerations for handling octahydro-4,7-methano-1H-inden-5-yl isobutyrate in laboratory settings?

Based on safety data sheets (SDS), the compound exhibits acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Researchers must:

  • Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood or well-ventilated area to minimize inhalation risks.
  • Avoid dust generation; use closed systems for transfers.
  • Store in sealed containers away from oxidizers and heat sources .

Q. How can the compound be synthesized, and what are critical purity control steps?

While direct synthesis protocols are not detailed in the evidence, analogous esters (e.g., octahydro-1H-inden-5-yl acetate) suggest esterification of the alcohol precursor with isobutyryl chloride under acid catalysis. Key steps include:

  • Purification via fractional distillation (boiling point ~296°C) or column chromatography .
  • Purity verification using gas chromatography-mass spectrometry (GC-MS) or 1^1H/13^13C NMR to confirm ester linkage (e.g., carbonyl peak at ~170 ppm in 13^13C NMR) .

Q. What analytical methods are recommended for structural identification and quantification?

  • GC-MS : For volatile analysis; compare retention indices with standards.
  • NMR : 1^1H NMR to resolve methine protons in the bicyclic structure (δ 2.8–3.2 ppm) and ester methyl groups (δ 1.1–1.3 ppm).
  • FT-IR : Confirm ester C=O stretching (~1740 cm1^{-1}) and methine C-H bending (~1450 cm1^{-1}) .

Advanced Research Questions

Q. How does the compound function as a monomer in photopolymer resins, and what factors influence crosslinking efficiency?

The structurally related octahydro-4,7-methano-1H-indenediyl diacrylate (80–90% in Loctite™ 3D 3830 resin) polymerizes via UV-induced radical mechanisms. Key factors:

  • Photoinitiator selection : Use α-hydroxyketones (e.g., Irgacure 184) for deep curing.
  • Viscosity control : Adjust with reactive diluents (e.g., trimethylolpropane triacrylate).
  • Post-curing kinetics : Monitor via dynamic mechanical analysis (DMA) to optimize glass transition temperature (TgT_g) .

Q. How can researchers resolve contradictions in toxicity data between SDS and regulatory classifications?

Discrepancies exist between SDS (no OSHA carcinogen classification ) and South Korea’s 2018 designation of mixtures containing ≥25% of the compound as toxic . Methodological approaches:

  • Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to validate acute toxicity.
  • Perform structure-activity relationship (SAR) modeling to compare with IARC/ACGIH carcinogenicity criteria .

Q. What strategies are recommended for assessing ecotoxicity when persistence and bioaccumulation data are unavailable?

  • QSAR modeling : Predict log KowK_{ow} (octanol-water partition coefficient) to estimate bioaccumulation potential.
  • Microcosm studies : Simulate aquatic environments with Daphnia magna to assess acute toxicity (LC50_{50}).
  • Soil column experiments : Measure leaching potential using OECD Guideline 312 .

Methodological Recommendations

  • Contradiction Analysis : Cross-reference SDS data with recent regulatory updates (e.g., NIER publications ) and validate via OECD-compliant assays.
  • Polymerization Optimization : Use photo-DSC to measure enthalpy changes during UV curing .
  • Ecotoxicity Gaps : Apply tiered testing per REACH guidelines, starting with QSAR and progressing to in vivo assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.